3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-7-4-6(10(13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIYTWOLUIVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211705 | |
| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-06-7 | |
| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that derivatives of indole compounds exhibit anticancer properties. 3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression. The structure of the compound allows it to interact with the ATP-binding site of these enzymes, leading to a decrease in their activity .
Material Science Applications
1. Polymer Synthesis
this compound can be utilized as a building block in the synthesis of polymers and other materials. Its unique chemical structure allows for the incorporation into polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials .
2. Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its derivatives have been explored for applications in textiles and coatings, where colorfastness and stability are essential .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Selective inhibitor of kinases | |
| Material Science | Polymer Synthesis | Enhances mechanical properties |
| Dyes and Pigments | Suitable for textiles due to colorfastness |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential new avenue for cancer treatment .
Case Study 2: Polymer Applications
A research group at a leading university explored the use of this compound in creating biodegradable polymers. They found that incorporating this compound into poly(lactic acid) matrices improved thermal stability and degradation rates, making it a viable option for environmentally friendly materials .
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS Number: 167627-05-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- IUPAC Name : 1-methyl-2-oxoindoline-5-carboxylic acid
- SMILES : CN1C(=O)CC2=CC(C(=O)O)=CC=C21
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound exhibits activity against various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values indicating its effectiveness.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of the compound has also been investigated. In vitro studies demonstrated that related indole compounds can inhibit viral replication effectively without significant cytotoxicity.
| Virus | IC50 (µM) |
|---|---|
| HIV | 20 |
| EV-A71 | 0.64 |
These findings indicate that structural modifications in indole derivatives can enhance their antiviral activity, suggesting avenues for further research into their mechanisms of action .
The biological activity of this compound is believed to stem from its ability to interact with key biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial growth and viral replication.
- Cell Membrane Disruption : It may alter the integrity of microbial membranes, leading to cell lysis.
- Immune Modulation : Potential effects on immune responses may enhance host defense mechanisms against infections.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various indole derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in clinical applications .
Research on Antiviral Properties
Another study focused on the antiviral properties of indole derivatives against HIV and other viruses. The results indicated that certain modifications to the indole structure could enhance antiviral potency significantly. The research highlighted the importance of specific functional groups in determining biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
